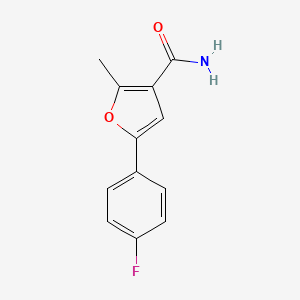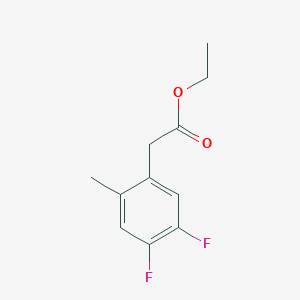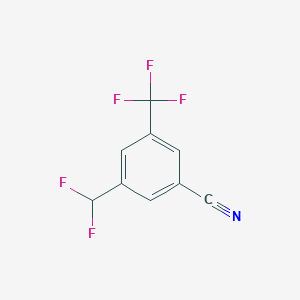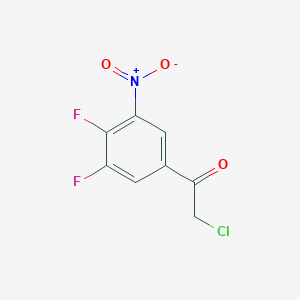
3',4'-Difluoro-5'-nitrophenacyl chloride
Vue d'ensemble
Description
It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2°C and 8°C .
Synthesis Analysis
This compound can be synthesized using various methods. One such approach involves the use of 3,4-difluorobenzenesulfonyl chloride as a precursor. The reaction can yield 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .
Molecular Structure Analysis
The molecular structure of 3’,4’-Difluoro-5’-nitrophenacyl chloride consists of a phenyl ring with two fluorine atoms (3’ and 4’ positions), a nitro group, and a chlorine atom attached to the phenyl ring. The boronic acid functionality is also present .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution reactions, condensations, and transformations involving the boronic acid moiety. Detailed studies on its reactivity and functional group compatibility are essential for further exploration .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3',4'-Difluoro-5'-nitrophenacyl chloride is involved in various synthesis processes in organic chemistry. For example, the nitration of phenacyl bromides in certain conditions results in the formation of nitro-substituted phenacyl bromides, which are related to this compound. These products are essential in further chemical reactions and synthesis processes (Garg & Singh, 1969).
Reaction Mechanisms and Kinetics
Studies on the reactions of similar compounds, like 3-fluoro-4-chloronitrobenzene, provide insights into the reaction mechanisms of nitro-substituted phenacyl chlorides. These studies often explore substitution reactions and the influence of various nucleophiles, providing valuable information for understanding the behavior of this compound in chemical reactions (Cervera, Marquet, & Martin, 1996).
Application in Polymer and Material Science
Compounds related to this compound are used in the development of novel materials. For instance, certain phenacyl esters exhibit distinct behavior in aqueous buffers, which is consistent with intramolecular displacement reactions. These findings are relevant for understanding the potential applications of similar compounds in material science and polymer chemistry (Kovach, Zhao, Keane, & Reyes, 1993).
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used in spectrophotometric methods for determining small amounts of specific ions or molecules. Such methods are crucial in various chemical analyses and diagnostics (Iwasaki, Utsumi, Hagino, & Ozawa, 1956).
Radiosensitizing Agents
Studies have been conducted on the synthesis of radiosensitizing agents using derivatives of this compound. These compounds are significant in the context of enhancing the efficacy of radiation therapy in cancer treatment (Skwarski & Sobolewski, 1992).
Corrosion Inhibition
In the field of material science, specifically in corrosion inhibition, derivatives of nitrophenacyl chlorides like Yttrium 3-(4-nitrophenyl)-2-propenoate have been studied for their effectiveness in protecting metals from corrosion. This application is vital in extending the life and maintaining the integrity of metal structures and components (Nam, Thang, Hoai, & Hiển, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYPPPFLYHQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


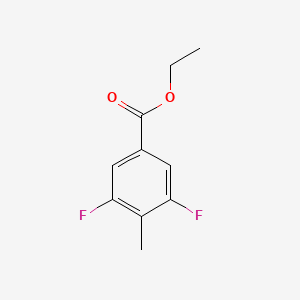


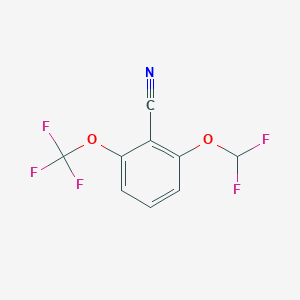
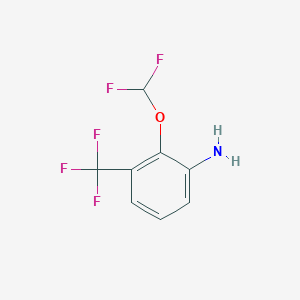
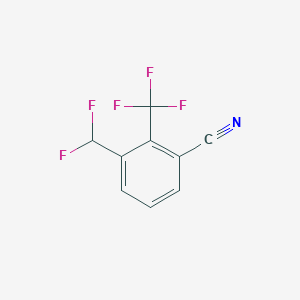
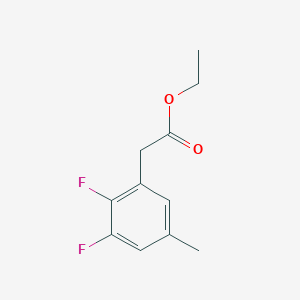


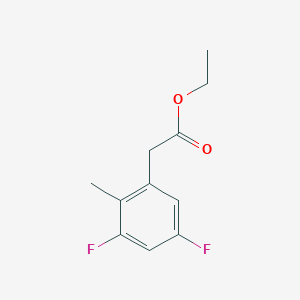
![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)
